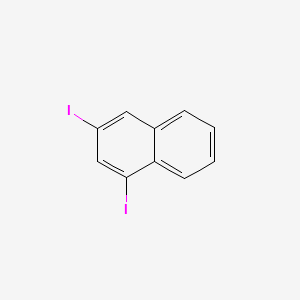

1,3-Diiodonaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-diiodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNWQMBXWXLEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704763 | |

| Record name | 1,3-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102589-07-1 | |

| Record name | 1,3-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Diiodonaphthalene and Its Derivatives

Direct Iodination Strategies and Regioselectivity Control

Direct C-H iodination of naphthalene (B1677914) is a primary method for synthesizing iodinated naphthalenes. However, controlling the regioselectivity to favor the 1,3-disubstituted product is a significant challenge due to the inherent reactivity of the naphthalene ring, which typically favors substitution at the α-positions (C1, C4, C5, C8).

Electrophilic Iodination Approaches to Naphthalene Systems

Electrophilic aromatic substitution (SEAr) is a fundamental approach for introducing iodine onto a naphthalene ring. The outcome of these reactions is highly dependent on the iodinating agent and the reaction conditions.

A novel and efficient method for synthesizing highly substituted 1,3-diiodinated naphthalene derivatives involves a sequential cascade iodocyclization process, which can achieve yields of up to 99% under mild conditions. nih.gov This strategy allows for the introduction of dihalogenated moieties into positions that are not typically accessible through classical electrophilic substitution. nih.gov

Various iodinating systems have been developed to enhance reactivity and control selectivity. Reagents such as bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (IPy₂BF₄) in the presence of acids like HBF₄ or CF₃SO₃H can regioselectively iodinate naphthalene to afford 1-iodonaphthalene. unirioja.es The choice of acid can influence the effectiveness of the iodination, particularly for deactivated aromatic systems. unirioja.es Other systems, such as molecular iodine (I₂) combined with sodium iodate (B108269) (NaIO₃) in an aqueous acetic acid medium, have also been studied for the iodination of naphthalenes. researchgate.net The electrophilic species I⁺ is suggested to be the active iodinating agent in this system. researchgate.net

The reactivity of common iodinating agents like N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) is often insufficient for direct reaction with less activated arenes and can lead to mixtures of isomers. acs.orgd-nb.info To overcome this, methods have been developed to increase the electrophilicity of the iodine source. One such method involves the in situ formation of sulfonyl hypoiodites from the reaction of molecular iodine with silver salts like silver mesylate, creating a more potent iodinating reagent. acs.orgd-nb.info

| Substrate | Iodinating Agent/System | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Naphthalene | IPy₂BF₄ / HBF₄ | CH₂Cl₂ | 1-Iodonaphthalene | - | unirioja.es |

| Naphthalene | IPy₂BF₄ / CF₃SO₃H | CH₂Cl₂ | 1-Iodonaphthalene | - | unirioja.es |

| Various | Sequential Cascade Iodocyclization | Mild | 1,3-Diiodonaphthalene derivatives | Up to 99% | nih.gov |

| Activated Naphthalenes | I₂ / NaIO₃ / H₂SO₄ | Aqueous AcOH | Iodinated naphthalenes | - | researchgate.net |

| (Hetero)arenes | I₂ / Silver Mesylate | MeCN or DCM, 23 °C | Regioselective Iodoarenes | High Yields | acs.orgd-nb.info |

Metal-Catalyzed C-H Iodination Methods

Transition-metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of aromatic compounds, including naphthalene. researchgate.net These methods often employ a directing group on the substrate to guide the metal catalyst to a specific C-H bond.

Palladium-catalyzed C-H iodination has been successfully developed using molecular iodine (I₂) as the sole oxidant. nih.gov This method is notable for its compatibility with a wide range of functional groups and heterocycles that are typically problematic in directed C-H activation. nih.gov The reaction often utilizes an amide auxiliary to direct the C-H activation and an additive like cesium acetate (B1210297) (CsOAc) to facilitate the catalytic cycle. nih.gov For naphthalene itself, iodination can be selectively directed to the β-position (C2/C3/C6/C7). nih.gov When ortho positions are unsubstituted, di-iodinated products are formed exclusively. nih.gov

| Catalyst System | Iodine Source | Substrate Scope | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Amide Auxiliary / CsOAc | I₂ | Naphthalene, various arenes and heterocycles | Uses I₂ as the sole oxidant; compatible with diverse functional groups; can produce di-iodinated products. | nih.gov |

Indirect Synthetic Routes via Precursor Functionalization

Indirect methods involve the synthesis of this compound from naphthalene derivatives that already possess functional groups at the desired positions. These functional groups are then converted into iodine atoms.

Conversion from Aminonaphthalenes (e.g., Modified Sandmeyer Reactions)

The Sandmeyer reaction is a classic method for converting aryl amines into aryl halides via a diazonium salt intermediate. numberanalytics.comwikipedia.org This reaction and its modifications are applicable to the synthesis of iodonaphthalenes from aminonaphthalenes. journals.co.za

The process begins with the diazotization of an aminonaphthalene using a nitrite (B80452) source (e.g., sodium nitrite, alkyl nitrites) under acidic conditions to form a diazonium salt. justia.comgoogle.com This intermediate is then treated with an iodide source, such as potassium iodide, often in the presence of a copper(I) catalyst, to yield the corresponding iodonaphthalene. wikipedia.org

Modified Sandmeyer-type reactions have been developed to improve yields and simplify procedures. For instance, using alkyl nitrites like isoamyl nitrite as the diazotizing agent in a solvent such as diiodomethane (B129776) or acetonitrile (B52724) allows for the in situ formation of the diazonium salt and subsequent iodination, often providing high yields of iodoarenes. journals.co.zajustia.com These modified procedures can be advantageous for substrates with acid-labile groups. justia.com While traditionally used for mono-iodination, this method can be conceptually extended to naphthalenediamines to synthesize diiodonaphthalenes, although regiochemical control remains a critical consideration. For example, the reaction of 2-naphthylamine (B18577) with a NaIO₃/Na₂SO₃/HCl system was found to exclusively yield 2-amino-1-iodonaphthalene, demonstrating the regioselectivity challenges in these systems. ingentaconnect.com

| Starting Material | Reagents | Key Intermediate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Amines | NaNO₂ / Acid / CuI / KI | Aryl Diazonium Salt | Aryl Iodide | - | wikipedia.org |

| Various Amines | Alkyl Nitrite / CH₂I₂ | Aryl Diazonium Salt (in situ) | Iodo-compounds | >85% | journals.co.za |

| 2-Naphthylamine | NaIO₃ / Na₂SO₃ / HCl | - | 2-Amino-1-iodonaphthalene | 76% | ingentaconnect.com |

Pathways from Other Halogenated Naphthalenes

Synthesizing this compound can also be approached by starting with other halogenated naphthalenes, such as bromonaphthalenes or chloronaphthalenes. These pathways typically involve halogen exchange reactions. One reported synthesis of 2-amino-3-iodonaphthalene (B185777) involved the halogen exchange of 3-bromo-2-nitronaphthalene as an initial step, followed by reduction of the nitro group. ingentaconnect.com This indicates that transforming a bromo- or chloro-substituted naphthalene into an iodo-substituted one is a viable synthetic step, which could be applied to a suitably substituted dihalonaphthalene to access diiodo derivatives.

Organometallic Precursor Chemistry (e.g., Zirconacyclopentadienes)

Organometallic chemistry offers powerful methods for constructing complex aromatic systems. The reaction of zirconacyclopentadienes with dihalonaphthalenes or other halogenated precursors provides a route to highly substituted naphthalene and anthracene (B1667546) derivatives. nih.gov

Specifically, zirconacyclopentadienes, which can be prepared from alkynes and zirconocene (B1252598) complexes, react with 1,2,4,5-tetraiodobenzene (B1293384) in the presence of a copper catalyst to yield 1,2,3,4-tetrasubstituted diiodonaphthalene derivatives in good yields. nih.govthieme-connect.de This method builds the naphthalene core while incorporating two iodine atoms from the starting tetraiodobenzene. The resulting diiodonaphthalene is highly substituted at the other positions, as dictated by the structure of the zirconacyclopentadiene. This approach is particularly useful for creating sterically crowded and complex naphthalene structures that would be difficult to access through other means.

| Organometallic Precursor | Co-reactant | Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Zirconacyclopentadiene | 1,2,4,5-Tetraiodobenzene | Copper | 1,2,3,4-Tetrasubstituted diiodonaphthalene | Constructs a highly substituted naphthalene core with two iodine atoms. | nih.govthieme-connect.de |

Cascade Iodocyclization Approaches for Regioselective Synthesis

A significant advancement in the synthesis of this compound derivatives is the use of sequential cascade iodocyclization. acs.org Researchers have developed a novel and adaptable method for producing highly substituted this compound derivatives with yields reaching up to 99% under mild reaction conditions. acs.orgnih.gov This method is particularly noteworthy because it allows for the introduction of a dihalogenated moiety into the naphthalene structure at a position that is typically difficult to functionalize. acs.orgthieme-connect.com

The process starts from readily available 1,6-diyn-4-en-3-ols. thieme-connect.com The reaction employs iodine monochloride (ICl) as an electrophile in n-propanol at room temperature. thieme-connect.com This electrophilic cyclization has proven to be an effective strategy for creating functionalized carbocyclic compounds. acs.org The cascade reaction is advantageous as it is metal-free, proceeds under mild conditions, and is economical in terms of time, labor, and waste generation. acs.org

The proposed mechanism for this sequential cascade iodocyclization begins with the coordination of the alkynyl group to an iodine cation, forming an intermediate complex. acs.org This is followed by a series of intramolecular cyclization and rearrangement steps to yield the final 1,3-diiodinated naphthalene product. acs.orgthieme-connect.com This synthetic strategy has been successfully applied to a variety of substrates, demonstrating its versatility. acs.org

Optimization of Reaction Conditions and Yields for this compound Formation

The optimization of reaction conditions is crucial for maximizing the yield of this compound derivatives. acs.org Key parameters that have been systematically investigated include the choice of solvent, the amount of the iodinating agent, and the reaction temperature. acs.org

Initial studies identified n-propanol as the most effective solvent. acs.org When the reaction was conducted in other solvents such as methanol, ethanol, 2-propanol, and n-butanol, lower yields of the desired product were observed. acs.org

The quantity of the electrophile, iodine monochloride (ICl), was found to significantly influence the reaction outcome. An increase in the amount of ICl from 2.0 to 2.5 equivalents resulted in a notable improvement in the yield of 1,3-diiodo-2-phenylnaphthalene, from 77% to 90%. acs.orgacs.org However, further increasing the ICl to 4.0 equivalents led to a decrease in yield. acs.org The use of other electrophiles like molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine bromide (IBr) also resulted in lower yields. acs.org

Temperature variations were also explored. Conducting the reaction at either 0 °C or 40 °C did not lead to better results compared to room temperature. acs.org The reaction was also tested in dry n-propanol, but this did not produce any significant difference in the outcome. acs.org

The following interactive table summarizes the optimization of reaction conditions for the synthesis of 1,3-diiodo-2-phenylnaphthalene.

| Entry | Solvent | ICl (equiv) | Temperature (°C) | Yield (%) |

| 1 | n-Propanol | 2.0 | Room Temp | 77 |

| 2 | Methanol | 2.5 | Room Temp | 56 |

| 3 | Ethanol | 2.5 | Room Temp | 65 |

| 4 | 2-Propanol | 2.5 | Room Temp | 43 |

| 5 | n-Butanol | 2.5 | Room Temp | 60 |

| 6 | n-Propanol | 2.5 | Room Temp | 90 |

| 7 | n-Propanol | 4.0 | Room Temp | 84 |

| 8 | n-Propanol | 2.5 | 0 | 85 |

| 9 | n-Propanol | 2.5 | 40 | 88 |

Green Chemistry and Sustainable Protocols in Diiodonaphthalene Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of diiodonaphthalene synthesis, several aspects of the developed methods align with these principles.

The cascade iodocyclization method for synthesizing this compound derivatives is a prime example of a greener approach. acs.org This reaction avoids the use of metal catalysts, which can be toxic and difficult to remove from the final product. acs.orgacs.org The reaction proceeds under mild conditions, specifically at room temperature, which reduces energy consumption compared to methods requiring high temperatures. acs.orgacs.org

Furthermore, the cascade nature of the reaction contributes to its sustainability. acs.org By combining multiple synthetic steps into a single operation, it minimizes the need for intermediate purification, thereby reducing solvent usage and waste generation. acs.orgacs.org This aligns with the green chemistry principle of preventing waste rather than treating it after it has been created. acs.org

Chemical Reactivity and Mechanistic Investigations of 1,3 Diiodonaphthalene

Carbon-Iodine Bond Activation in Transition Metal-Catalyzed Cross-Coupling Reactions

1,3-Diiodonaphthalene is a versatile substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental processes for constructing carbon-carbon and carbon-heteroatom bonds. The reactivity of the two carbon-iodine (C-I) bonds can be differentiated based on reaction conditions and the catalytic system employed, allowing for selective functionalization.

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. In the case of this compound, the differential reactivity of the two iodine atoms can be exploited for stepwise functionalization. The C-I bond at the 1-position is generally more reactive than the one at the 3-position due to steric and electronic factors. This allows for selective mono-arylation or -vinylation at the 1-position by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid derivative and the reaction time.

The general mechanism for Suzuki-Miyaura coupling involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. organic-chemistry.org The reaction tolerates a wide range of functional groups on the arylboronic acid. nobelprize.orgorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Diiodoaromatics

| Aryl Diiodide | Coupling Partner | Catalyst System | Product | Reference |

| 1,8-Diiodonaphthalene | Arylboronic Acid | PdCl₂(dppf) | 8-Aryl-1-iodonaphthalene | acs.org |

| o,o'-Dibromobiaryls | Ethyl acrylate | Pd(OAc)₂ | Double Heck reaction product | acs.org |

This table illustrates the utility of dihaloarenes in selective cross-coupling reactions, a principle applicable to this compound.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes. With this compound, selective mono-alkynylation can be achieved, again leveraging the higher reactivity of the C-I bond at the 1-position.

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the aryl iodide. libretexts.org Reductive elimination then furnishes the arylalkyne. libretexts.org Copper-free Sonogashira protocols have also been developed. Research has shown that various aryl iodides, including 1-iodonaphthalene, can be effectively coupled with terminal alkynes. tandfonline.commdpi.comacs.org

Table 2: Conditions for Sonogashira Coupling of Aryl Iodides

| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Reference |

| Iodobenzene | Phenylacetylene | PdCl₂ (5 ppm), L₂ (1-2 mol%) | K₂CO₃ | EtOH | mdpi.com |

| 1-Iodonaphthalene | Cyclopropylacetylene | Aminophosphine Palladium Pincer Complex | TMEDA | Toluene | acs.org |

| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/Et₃N | tandfonline.com |

This table provides examples of catalyst systems and conditions used for the Sonogashira coupling of various aryl iodides.

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.org This reaction is a key method for the vinylation of aryl halides. For this compound, the reaction can be directed to selectively form a C-C bond at either the 1- or 3-position by choosing appropriate reaction conditions and ligands. The regioselectivity of the olefin insertion is a critical aspect of the Heck reaction. ntu.edu.sglibretexts.org

The mechanism proceeds through oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to release the product alkene. wikipedia.orglibretexts.org The choice of base and ligands can influence the reaction's efficiency and selectivity. liv.ac.uk Studies on related dihaloarenes, such as 1,8-diiodonaphthalene, have demonstrated the feasibility of double Heck reactions to form complex polycyclic systems. rsc.org

Table 3: Regioselectivity in Heck Reactions

| Substrate | Olefin | Catalyst System | Outcome | Reference |

| Aryl Bromides | Aliphatic Olefins | Pd(OAc)₂/dnpf | High internal selectivity | ntu.edu.sg |

| Electron-Rich Olefins | Aryl Halides | Pd(OAc)₂ | High regioselectivity for α-arylation | liv.ac.uk |

| Vinylboronic Acids | Alkyl Olefins | Pd(OAc)₂/2,9-dimethylphenanthroline | Catalyst-controlled regioselectivity | nih.gov |

This table highlights factors influencing regioselectivity in Heck reactions, a key consideration for the functionalization of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction has become a cornerstone for synthesizing aryl amines. It can be applied to this compound to introduce amine functionalities, with the potential for selective mono- or di-amination. The choice of phosphine (B1218219) ligands is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results. wikipedia.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The reaction conditions, including the base and solvent, must be carefully optimized for specific substrates. wuxiapptec.com In addition to C-N bond formation, related palladium-catalyzed methods can be used for the formation of carbon-oxygen (C-O) bonds, for example, by coupling aryl halides with alcohols or phenols. Copper-catalyzed systems also provide an alternative for C-N bond formation. organic-chemistry.orgresearchgate.net

Heck Reaction and Olefin Functionalization

Nucleophilic Aromatic Substitution (SNAr) Pathways

While transition metal-catalyzed reactions are prevalent, this compound can also undergo nucleophilic aromatic substitution (SNAr). In this pathway, a nucleophile attacks the aromatic ring at a carbon bearing a leaving group (in this case, iodine), forming a Meisenheimer complex intermediate. The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the negative charge of the intermediate. The iodine atoms themselves act as electron-withdrawing groups, activating the naphthalene (B1677914) ring towards nucleophilic attack.

The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required. The position of substitution will depend on the relative stability of the possible Meisenheimer complexes. The iodine atom is a good leaving group, making these reactions feasible under appropriate conditions. evitachem.comsolubilityofthings.com

Directed Ortho Metalation (DoM) and Related Directed Functionalization Strategies

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govwikipedia.org The process involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped with various electrophiles.

While this compound itself lacks a conventional DMG, the principles of directed functionalization can be applied to its derivatives. For instance, if a DMG were introduced onto the naphthalene core, it could direct metalation to a specific adjacent position. The iodine atoms can also influence the regioselectivity of metalation reactions on the naphthalene ring system. nih.gov For example, lithiation-iodination sequences are a common method for introducing iodine atoms at specific positions on an aromatic ring.

Reductive Transformations and Dehalogenation Studies

The carbon-iodine bonds in this compound are susceptible to cleavage under reductive conditions, leading to dehalogenation or reductive coupling reactions. These transformations are often facilitated by transition metal catalysts or electrochemical methods.

Catalytic Dehalogenation: Palladium-catalyzed reactions are prominent in the functionalization of this compound and its derivatives. nih.govscispace.com These compounds serve as important intermediates for creating other derivatives through coupling reactions. scispace.com The general mechanism for palladium-catalyzed dehalogenation involves the oxidative addition of the aryl iodide to a low-valent palladium species, followed by a step that replaces the iodine with a hydrogen atom, often from a hydride source. A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides has been established, which proceeds via β-hydride elimination, a typically undesired step in cross-coupling reactions. nih.govorganic-chemistry.org This highlights the potential for tailored catalytic systems to achieve selective dehalogenation. While specific studies on the complete dehalogenation of this compound to naphthalene are not extensively detailed, the reactivity of iodoarenes in such systems is well-established. nih.govorganic-chemistry.org

Electrochemical Reduction: Electrochemical methods offer an alternative pathway for the reduction of aryl halides. In the case of 1-halonaphthalenes, electrochemical reduction in the presence of deuterated water has been studied. The mechanism is suggested to involve either a simultaneous two-electron transfer or the formation of an organometallic intermediate for bromo and iodo derivatives, while the chloro derivative may proceed through a radical intermediate. This indicates that the nature of the halogen is a critical parameter in the reduction pathway.

The following table summarizes various methods applicable to the reductive dehalogenation of aryl iodides, which are relevant to the study of this compound.

| Method | Reagents/Catalyst | Key Features | Typical Substrates |

| Palladium-Catalyzed | Pd catalyst, Hydride source | High efficiency and functional group tolerance. nih.govorganic-chemistry.org | Aryl iodides, bromides |

| Nickel-Catalyzed | NiCl₂(dppp)₂, Grignard reagent | Used for cross-coupling which can involve reductive processes. psu.edu | Aryl carbamates |

| Electrochemical | Electrode, Deuterated water | Halogen-dependent mechanism. | 1-Halonaphthalenes |

| Reductive Coupling | Cobalt catalyst, Electrochemical conditions | Enantioselective cross-coupling of two aryl halides. chinesechemsoc.org | Aryl iodides and bromides |

Oxidative Reactivity and Subsequent Functionalization Pathways

While reductive pathways for this compound are centered on the C-I bonds, oxidative reactions can target either the naphthalene ring system or involve the iodine atoms in oxidative coupling processes.

The naphthalene core, being an electron-rich aromatic system, is susceptible to oxidation, although the presence of two electron-withdrawing iodine atoms can modulate this reactivity. Standard oxidative conditions that lead to the formation of naphthoquinones or phthalic acid derivatives from naphthalene might require harsher conditions for this compound.

More synthetically useful are oxidative coupling reactions where the iodine atoms participate directly. Iodine(III) reagents, generated in situ from iodoarenes by oxidation, are powerful electrophiles that can react with a variety of nucleophiles. While specific examples for this compound are scarce, the general principle suggests that it could be a precursor for bis-iodonium salts or other hypervalent iodine species.

Palladium-catalyzed oxidative coupling reactions have been developed for generating tertiary alkylation products by reacting olefins with 1,3-dicarbonyl compounds, involving a tertiary C-H alkylation followed by C-C bond cleavage. rsc.org Similarly, iodine-catalyzed oxidative coupling of hydrazones and amines allows for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles under metal-free conditions. organic-chemistry.org These modern synthetic methods highlight potential pathways for the functionalization of this compound, where it could act as the aryl source in various coupling schemes.

Below is a table of potential oxidative functionalization pathways applicable to aryl iodides.

| Reaction Type | Typical Reagents/Catalyst | Potential Product Type | Notes |

| Oxidative Coupling | Sulfoxide mediator, TFAA | Biaryls, functionalized arenes | Metal-free coupling of phenols with nucleophiles like 1,3-diketones. researchgate.net |

| Oxidative C-H Functionalization | Iodine catalyst, Oxidant (e.g., TBHP) | Heterocyclic compounds | Cascade reactions involving C-N bond formation and aromatization. organic-chemistry.org |

| Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic acids, CO₂ | Typically cleaves the aromatic ring under harsh conditions. wikipedia.org |

| Dihydroxylation | OsO₄ (catalytic), Co-oxidant (e.g., NMO) | Diols | Adds two hydroxyl groups across a double bond; less common for the aromatic core itself. wikipedia.org |

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The conversion of the C-I bonds of this compound into carbon-metal bonds is a cornerstone of its synthetic utility, yielding powerful nucleophiles like di-Grignard and di-lithium reagents.

Grignard Reagents: The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). stackexchange.com For this compound, a di-Grignard reagent, naphthalene-1,3-diylbis(magnesium iodide), can be prepared. The reaction of 1,3-dibromoalkanes with magnesium can lead to the formation of a 1,3-di-Grignard reagent. libretexts.org These di-Grignard reagents are highly reactive bases and nucleophiles. stackexchange.com They react with a wide range of electrophiles, such as carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and carbon dioxide to form dicarboxylic acids. organic-chemistry.org They are also used in transmetalation reactions to create other organometallic compounds. stackexchange.com

Organolithium Reagents: Organolithium reagents can be prepared by the reaction of an organic halide with lithium metal or, more commonly, through a metal-halogen exchange with an existing organolithium compound like n-butyllithium. rsc.org The reaction of this compound with two equivalents of an alkyllithium reagent would be expected to yield 1,3-dilithionaphthalene. This species is a potent binucleophile. Studies on the analogous 1,8-dilithionaphthalene show its utility in synthesis, for example, in reactions with gold-phosphine complexes to form diaurionaphthalenes. The reactivity of 1,3-dilithionaphthalene is expected to be similar, readily reacting with various electrophiles. For instance, reaction with silyl (B83357) halides would yield disilylated naphthalenes, and reaction with ketones would produce diols.

The following tables summarize the formation and subsequent reactions of these important organometallic intermediates.

Table 3.6.1: Formation of Organometallic Intermediates from this compound

| Reagent Type | Reactants | Solvent | Product |

| Di-Grignard | This compound, Mg metal | Diethyl ether or THF | Naphthalene-1,3-diylbis(magnesium iodide) |

| Di-Lithium | This compound, Alkyllithium (e.g., n-BuLi) | Hexane or Diethyl ether | 1,3-Dilithionaphthalene |

Table 3.6.2: Representative Reactions of Naphthalene-based Diorganometallics

| Organometallic Reagent | Electrophile | Product Class | Example Reaction |

| Di-Grignard | Ketone (e.g., Acetone) | Tertiary Diol | Addition to the carbonyl carbon to form a di-alkoxide, then hydrolysis. organic-chemistry.org |

| Di-Grignard | Carbon Dioxide (CO₂) | Dicarboxylic Acid | Nucleophilic attack on CO₂, followed by acidic workup. |

| Di-Lithium | Silyl Halide (e.g., R₃SiCl) | Disilylated Naphthalene | Formation of C-Si bonds. |

| Di-Lithium | Metal Halide (e.g., AuCl(PR₃)) | Organometallic Complex | Transmetalation to form new metal-carbon bonds. |

Advanced Spectroscopic and Structural Elucidation of 1,3 Diiodonaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Probing

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignment

Multi-dimensional NMR experiments are instrumental in establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment would reveal proton-proton couplings within the naphthalene (B1677914) ring system of 1,3-Diiodonaphthalene. sdsu.edu Cross-peaks in the COSY spectrum would definitively link adjacent protons, aiding in the assignment of the aromatic proton signals. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached. columbia.eduemerypharma.com This would allow for the unambiguous assignment of the protonated carbon atoms in the this compound structure. columbia.eduemerypharma.com The phase of the cross-peaks in an edited HSQC can further distinguish between CH and CH₂ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. columbia.eduemerypharma.com This is particularly valuable for identifying quaternary carbons and for connecting different spin systems within the molecule. emerypharma.comgithub.io For this compound, HMBC would be crucial for confirming the positions of the iodine substituents by observing correlations from protons to the iodinated carbons.

A hypothetical table of expected NMR data is presented below based on the known principles of NMR spectroscopy and data for related iodo-naphthalene compounds.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 | - | ~95 | H2, H8 |

| C2 | ~7.8 | ~135 | H4 |

| C3 | - | ~100 | H2, H4 |

| C4 | ~7.5 | ~130 | H2, H5 |

| C5 | ~7.6 | ~128 | H4, H6, H7 |

| C6 | ~7.4 | ~127 | H5, H8 |

| C7 | ~7.9 | ~126 | H5, H8 |

| C8 | ~8.1 | ~133 | H6, H7 |

| C9 | - | ~136 | H1, H8 |

| C10 | - | ~134 | H4, H5 |

Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values may vary.

Solid-State NMR for Crystal Lattice and Polymorphism Analysis

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. mdpi.comnih.gov By analyzing the chemical shift anisotropy (CSA), which is averaged out in solution NMR, ssNMR can offer insights into the local electronic structure and symmetry of the iodine-substituted carbon atoms. mdpi.comnih.gov Furthermore, ssNMR is a powerful tool for studying polymorphism, as different crystal packing arrangements will result in distinct NMR spectra. mdpi.com This technique could be used to identify and characterize any different crystalline forms of this compound that may exist.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.deuhu-ciqso.es It provides a wealth of information about the molecule's geometry and how molecules pack together in the crystal lattice. uol.deuhu-ciqso.es

Analysis of Intramolecular Bond Lengths, Angles, and Dihedral Angles

A single-crystal X-ray diffraction study of this compound would yield precise measurements of all intramolecular bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the steric and electronic effects of the iodine substituents on the naphthalene core. For instance, the C-I bond lengths and the C-C-I bond angles would provide direct evidence of any geometric distortions induced by the bulky iodine atoms. The planarity of the naphthalene ring system could also be assessed by examining the relevant dihedral angles.

A representative table of expected bond parameters is provided below.

| Parameter | Expected Value |

| C-I Bond Length | ~2.10 Å |

| Aromatic C-C Bond Length | ~1.36 - 1.42 Å |

| C-C-I Bond Angle | ~120° |

| C-C-C Bond Angle (in ring) | ~118° - 122° |

Note: This table contains generalized expected values. Precise experimental data would be required for a definitive analysis.

Investigation of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. mdpi.com In the case of this compound, two key interactions are expected to play a significant role:

π-π Stacking : Aromatic rings, like naphthalene, can interact through π-π stacking, where the electron-rich π-systems of adjacent molecules align. These interactions contribute significantly to the cohesive energy of the crystal. The analysis of the crystal structure would reveal the geometry of these stacking interactions (e.g., face-to-face, offset).

Crystallographic Insights into Crystal Packing and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have a significant impact on its physical properties. A thorough crystallographic investigation would involve screening for different polymorphs of this compound by varying crystallization conditions. Each polymorph would have a unique crystal structure and, consequently, distinct intermolecular interactions and packing motifs. mdpi.com

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of this compound. bruker.comedinst.com These methods probe the vibrational modes of the molecule, which are sensitive to its structure and bonding. bruker.comamericanpharmaceuticalreview.com

FT-IR Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions within the molecule. edinst.com The resulting spectrum provides detailed information about the functional groups present. For this compound, characteristic bands corresponding to the aromatic C-H stretching, C=C ring stretching, and C-I stretching vibrations are expected. Analysis of the FT-IR spectrum allows for the identification and confirmation of the compound's structure. google.com

A representative table of expected vibrational frequencies for di-substituted naphthalenes is provided below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Aromatic Ring Stretch | 1650 - 1450 |

| C-H In-plane Bend | 1300 - 1000 |

| C-H Out-of-plane Bend | 900 - 675 |

| C-I Stretch | 600 - 500 |

This table provides general ranges and specific values for this compound would require experimental data.

High-Resolution Mass Spectrometry for Isotopic Patterns and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. uni-saarland.de This method allows for the differentiation between compounds with the same nominal mass but different elemental formulas. uni-saarland.de

Fragmentation Pathways: Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, providing valuable structural information. msu.edu Common fragmentation pathways for aromatic iodides involve the loss of an iodine atom or the entire iodine molecule. The high-energy collision-induced dissociation (HCD) technique can be employed to study these fragmentation patterns in detail. mdpi.com The fragmentation of the radical cation often leads to the formation of stable cations and radicals. uni-saarland.de

A plausible fragmentation pathway could involve the initial loss of an iodine radical (I•) to form a [C₁₀H₆I]⁺ cation. Subsequent fragmentation could involve the loss of a second iodine radical or other rearrangements of the naphthalene core. The fragmentation pathways can be elucidated by analyzing the masses of the fragment ions in the MS/MS spectrum. nih.gov

| Ion | Proposed Structure | m/z (Theoretical) |

| [C₁₀H₆I₂]⁺• | Molecular Ion | 380.86 |

| [C₁₀H₆I]⁺ | Loss of I• | 253.96 |

| [C₁₀H₆]⁺• | Loss of I₂ | 126.05 |

Theoretical m/z values are based on the most abundant isotopes.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Optical Properties and Excited State Characterization

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the optical properties and electronic transitions of this compound. biocompare.com

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. biocompare.com The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the naphthalene chromophore, likely with a red-shift (bathochromic shift) due to the presence of the iodine substituents.

Fluorescence Spectroscopy investigates the emission of light from the molecule as it relaxes from an excited electronic state back to the ground state. biocompare.com Not all molecules that absorb UV-Vis light are fluorescent. For those that are, the fluorescence spectrum is typically a mirror image of the absorption spectrum and occurs at longer wavelengths (lower energy). The fluorescence properties, including the quantum yield and lifetime, provide information about the excited state dynamics. The presence of heavy atoms like iodine can influence the fluorescence properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence.

| Spectroscopic Parameter | Description |

| λmax (Absorption) | Wavelength of maximum UV-Vis absorbance. |

| ε (Molar Absorptivity) | A measure of how strongly the molecule absorbs light at a given wavelength. |

| λem (Emission) | Wavelength of maximum fluorescence emission. |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. |

Specific values for this compound would require experimental data.

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure and Surface Interactions

Photoelectron spectroscopy (PES) is a surface-sensitive technique that provides detailed information about the electronic structure of a material. wikipedia.org It is based on the photoelectric effect, where irradiating a sample with photons of a known energy causes the emission of electrons. ntu.edu.tw By analyzing the kinetic energy of these photoemitted electrons, the binding energies of the electrons in the material can be determined. cardiff.ac.uk

X-ray Photoelectron Spectroscopy (XPS) utilizes soft X-rays to probe the core-level electrons of the atoms in the molecule. libretexts.orgspecs-group.com This technique is highly element-specific and can also provide information about the chemical state of the elements. wikipedia.org For this compound, XPS can be used to confirm the presence of carbon and iodine and to investigate their chemical environments. The binding energies of the C 1s and I 3d core levels would be of particular interest.

Ultraviolet Photoelectron Spectroscopy (UPS) employs UV radiation to examine the valence-level electrons. libretexts.orgspecs-group.com These are the electrons involved in chemical bonding and determine the molecule's electronic properties. The UPS spectrum provides a direct map of the occupied molecular orbitals, offering valuable data for comparison with theoretical calculations of the electronic structure. ntu.edu.tw

| Technique | Information Obtained |

| XPS | Elemental composition, chemical states of elements (e.g., C 1s, I 3d binding energies). wikipedia.org |

| UPS | Valence band electronic structure, ionization energies of molecular orbitals. ntu.edu.twlibretexts.org |

Analysis of this compound with these techniques would provide fundamental data on its electronic makeup and potential for surface interactions.

Theoretical and Computational Chemistry Approaches for 1,3 Diiodonaphthalene

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. imperial.ac.uk It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a functional of the electron density. numberanalytics.com DFT calculations have become a standard tool for predicting the ground state properties of organic molecules. aps.orgpreprints.org

Molecular Geometry Optimization and Conformer Analysis

A fundamental step in computational chemistry is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. mdpi.com This process seeks to locate the minimum energy structure on the potential energy surface. For flexible molecules, this involves identifying various possible conformations (conformers) and determining their relative energies. nih.gov

Various methods, including empirical force fields, semi-empirical methods, and ab initio methods like DFT, are employed for geometry optimization. mdpi.com The choice of method and basis set, such as the commonly used 3-21G or 6-31G**, can influence the accuracy of the results. mdpi.com For complex molecules, a conformational search is often performed using faster methods like molecular mechanics, followed by re-optimization of the lowest energy conformers at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies. conflex.net This ensures a thorough exploration of the conformational space to identify the global minimum energy structure. nih.govscm.com

Table 1: Common Methods for Geometry Optimization

| Method Type | Description | Examples |

|---|---|---|

| Molecular Mechanics | Uses classical physics and empirical force fields. Computationally fast, good for large systems and initial conformational searches. | MMFF94s |

| Semi-empirical | Solves the Schrödinger equation with approximations and parameters derived from experimental data. Faster than ab initio methods. | GFN1-xTB, GFN2-xTB |

| Ab initio | Solves the Schrödinger equation from first principles with fewer approximations. | Hartree-Fock, Møller-Plesset (MP2) |

| Density Functional Theory (DFT) | A type of ab initio method that calculates the electron density of a system to determine its energy and other properties. | B3LYP, ωB97X-D3 |

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. DFT calculations are instrumental in analyzing key electronic features. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. semanticscholar.org

DFT can also be used to calculate the distribution of electronic charge within a molecule, often visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. Analysis of the charge distribution, for instance through Mulliken population analysis, provides the partial charges on each atom, offering further insight into the molecule's polarity and reactive sites. semanticscholar.org The introduction of different chemical groups can alter the electronic structure, leading to changes in the HOMO-LUMO gap and the creation of charge trapping sites. myu-group.co.jp

Table 2: Key Electronic Properties from DFT

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. semanticscholar.org |

| Charge Distribution | The way electronic charge is distributed among the atoms in a molecule. | Determines polarity, dipole moment, and sites of chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | The potential energy experienced by a positive point charge at various locations around a molecule. | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand their properties. ripublication.comnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net These theoretical predictions can aid in the assignment of experimental NMR signals. researchgate.net

IR Spectroscopy: DFT can be used to calculate the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks in an infrared (IR) spectrum. While there can be discrepancies between calculated and experimental frequencies, scaling factors are often applied to improve the agreement. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax) and oscillator strengths. dur.ac.uk

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are essential for elucidating the detailed mechanisms of chemical reactions. smu.edu By mapping the potential energy surface (PES), researchers can identify reactants, products, and, crucially, the transition states (TS) that connect them. smu.edumit.edu A transition state represents the highest energy point along the reaction coordinate and is a first-order saddle point on the PES. smu.edu

The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate. pennylane.ai Computational methods can model the geometry and electronic structure of these transient species, providing insights that are often difficult to obtain experimentally. mit.edu The cluster approach is a technique used to model enzyme reaction mechanisms, where a model of the active site is created from a crystal structure and intermediates and transition states are located to understand reaction feasibility and selectivity. nih.gov Automated tools for exploring potential energy surfaces can generate large datasets of reactions, including their transition states and activation energies, which aids in the development of reaction mechanisms and the prediction of reaction outcomes. mit.edu

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the dynamic behavior of molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. researchgate.net This allows for the exploration of the conformational landscape of flexible molecules like 1,3-diiodonaphthalene, revealing the different shapes the molecule can adopt and the transitions between them. mdpi.com

MD simulations are particularly powerful for studying the influence of the environment, such as a solvent, on molecular conformation and behavior. chemrxiv.org The solvent is explicitly included in the simulation box, allowing for the analysis of solute-solvent interactions and their effect on the conformational equilibrium. researchgate.netchemrxiv.org For example, a molecule's conformation can differ significantly between a non-polar solvent like chloroform (B151607) and a polar one like water. chemrxiv.org These simulations can provide insights into properties like cell permeability and interactions with biological membranes. chemrxiv.org

Structure-Property Relationship (SPR) Modeling for Rational Design

Structure-Property Relationship (SPR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) for biological activity, aims to establish a mathematical correlation between the structural or physicochemical properties of a set of compounds and a specific property or activity. chemrxiv.org This approach is a cornerstone of rational design in chemistry and drug discovery. nih.gov

The process involves calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors can quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties (e.g., from DFT calculations). chemrxiv.org Statistical methods, like multiple linear regression (MLR), are then used to build a model that predicts the property of interest based on a selection of these descriptors. chemrxiv.org

For instance, SPR models can be developed to predict the binding affinity of small molecules to a biological target or to optimize properties like brain penetration. nih.govresearchgate.net By understanding which molecular features are most influential, chemists can rationally design new molecules with improved properties. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chloroform |

Advanced Computational Techniques for Halogen Bonding and Other Intermolecular Forcesescholarship.org

The study of non-covalent interactions is crucial for understanding the properties and behaviors of molecular systems in chemical and biological sciences. For halogenated compounds like this compound, halogen bonding is a dominant intermolecular force that dictates crystal packing, molecular recognition, and self-assembly processes. mdpi.com Advanced theoretical and computational chemistry techniques provide powerful tools to investigate these interactions with high accuracy, offering deep insights into their nature and strength. frontiersin.orgnih.gov

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom or a π-system. acs.org In this compound, the two iodine atoms serve as potent halogen bond donors. Computational studies are essential for elucidating the electronic and steric factors that govern the formation of these bonds. acs.org

Several sophisticated computational methods are employed to characterize halogen bonds and other weak intermolecular forces in systems involving this compound.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. nih.gov The presence of a bond critical point (BCP) between the iodine atom of this compound and a halogen bond acceptor (e.g., a nitrogen atom) is a key indicator of a halogen bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the strength and nature of the interaction. nih.gov

Interactive Table: Illustrative QTAIM Parameters for a C–I···N Halogen Bond

This table presents typical values obtained from QTAIM analysis for a halogen bond between an iodinated aromatic compound and a nitrogen-based Lewis base.

| Parameter | Value Range | Interpretation |

| Electron Density at BCP (ρ) (e/Bohr³) | 0.015 - 0.030 | Indicates the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ) | Positive | Characterizes a closed-shell (non-covalent) interaction. |

| Total Energy Density (H(r)) | Close to zero | Confirms the non-covalent nature of the bond. |

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a high-level computational method that provides a detailed decomposition of the total intermolecular interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. nih.gov This analysis offers profound insight into the fundamental nature of the halogen bond, clarifying the relative contributions of electrostatic forces, charge transfer, and London dispersion forces to the stability of the complex. nih.govmdpi.com For halogen bonds involving iodine, both electrostatic and dispersion components are expected to be significant.

Interactive Table: Illustrative SAPT Energy Decomposition for a this compound Dimer (in kcal/mol)

This table shows a hypothetical energy decomposition for a halogen-bonded dimer of this compound with a generic Lewis base, illustrating the typical contributions of different energy components.

| Energy Component | Interaction Energy (kcal/mol) | Physical Meaning |

| Electrostatics | -4.5 | Attraction/repulsion between static charge distributions. |

| Exchange | 7.0 | Pauli repulsion due to overlapping electron clouds. |

| Induction | -1.5 | Polarization of one molecule by the other. |

| Dispersion | -6.0 | Attraction from correlated electron fluctuations. |

| Total SAPT0 | -5.0 | Total interaction energy. |

Non-Covalent Interaction (NCI) Analysis: The NCI method, which is based on the reduced density gradient (RDG), is a valuable tool for visualizing weak intermolecular interactions in three-dimensional space. mdpi.com It generates graphical plots where surfaces indicate the location of non-covalent interactions, and the color of these surfaces reveals the nature of the interaction (e.g., attractive van der Waals, repulsive steric clashes, or strong attractive interactions like hydrogen and halogen bonds).

Hirshfeld Surface Analysis: This technique is used to partition the crystal space and visualize intermolecular contacts. mdpi.com By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and quantify the specific atoms involved in halogen bonding and other intermolecular contacts, providing a fingerprint of the crystal packing environment.

Together, these advanced computational techniques provide a comprehensive framework for understanding the intricate details of halogen bonding and other non-covalent forces in this compound, guiding the rational design of new materials and supramolecular architectures.

Applications of 1,3 Diiodonaphthalene in Advanced Materials and Organic Synthesis

Building Block in the Synthesis of Complex Polycyclic Aromatic Systems

The reactivity of the carbon-iodine bonds in 1,3-diiodonaphthalene makes it an excellent precursor for creating larger, more complex aromatic structures through various cross-coupling reactions. These reactions enable the extension of the π-conjugated system, a key feature for many advanced materials.

Formation of Fused Rings and Extended π-Systems (e.g., Fluoranthenes)

This compound is a valuable starting material for the synthesis of fluoranthenes, a class of polycyclic aromatic hydrocarbons (PAHs) with applications in materials science and as structural motifs in natural products. nih.gov The synthesis often involves a palladium-catalyzed tandem reaction, such as a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov This approach allows for the formation of the characteristic fused-ring system of fluoranthenes from this compound and a suitable arylboronic acid. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov

The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired fluoranthene (B47539) derivatives. nih.govbeilstein-journals.org For instance, the use of Pd(dppf)Cl₂ as a catalyst with KOAc as the base in DMSO has proven effective. nih.gov This method demonstrates good functional group tolerance, allowing for the synthesis of a variety of substituted fluoranthenes. nih.gov

The development of domino reactions, where multiple bond-forming events occur in a single pot, has further streamlined the synthesis of complex PAHs from diiodonaphthalene precursors. bilkent.edu.tr These efficient synthetic strategies are crucial for accessing novel fluoranthene-based materials with potential applications in organic electronics. bilkent.edu.tr

Precursor for Naphthalene-Based Oligomers and Conjugated Polymers

Beyond single-molecule synthesis, this compound serves as a key monomer for the creation of naphthalene-based oligomers and conjugated polymers. researchgate.nettandfonline.com These materials are of significant interest due to their potential applications in organic electronics, including as semiconductors and in sensor technologies. beilstein-journals.orgucm.es

The synthesis of these polymers often utilizes cross-coupling reactions, such as the Sonogashira or Stille coupling, to link the this compound units with other aromatic or acetylenic monomers. tandfonline.combeilstein-journals.org This polymerization process allows for the creation of extended π-conjugated backbones, which are essential for charge transport and the desired electronic properties of the resulting materials. beilstein-journals.org The properties of these oligomers and polymers, including their solubility and optical characteristics, can be fine-tuned by introducing various substituents onto the naphthalene (B1677914) core or the co-monomers. tandfonline.com

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura/C-H Arylation | Pd(dppf)Cl₂, KOAc | Fluoranthenes | nih.gov |

| Domino Suzuki-Miyaura/Diels-Alder | Pd catalyst | Hydroxyfluoranthenes | bilkent.edu.tr |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Naphthalene-based oligomers | tandfonline.com |

Role in Organic Electronic and Optoelectronic Materials

The unique electronic properties of the naphthalene core, combined with the synthetic versatility of the diiodo-substitution pattern, make this compound a valuable component in the design and synthesis of materials for organic electronics and optoelectronics.

Monomer for Conjugated Polymers and Copolymers

As a monomer, this compound can be incorporated into conjugated polymers and copolymers to tailor their electronic and physical properties. researchgate.netmdpi.com The naphthalene unit introduces a larger aromatic system compared to a simple benzene (B151609) ring, which can influence the polymer's band gap, charge mobility, and solid-state packing. mdpi.com

The synthesis of these polymers is typically achieved through metal-catalyzed cross-coupling reactions, allowing for the creation of well-defined polymer architectures. mdpi.comrsc.org By copolymerizing this compound with other monomers, researchers can create materials with a balance of properties, such as high charge carrier mobility and good processability, which are crucial for device fabrication. mdpi.com The resulting polymers have been investigated for their potential use in various organic electronic devices. mdpi.com

Components in Organic Semiconductors and Charge Transport Materials

The ability to form extended π-conjugated systems makes materials derived from this compound suitable for use as organic semiconductors. nih.govep2-bayreuth.de Charge transport in these materials is a critical parameter for their performance in devices like organic field-effect transistors (OFETs) and organic solar cells. nih.govep2-bayreuth.denih.govrsc.orgmdpi.com

The molecular structure and intermolecular interactions of these naphthalene-based materials play a significant role in determining their charge transport characteristics. nih.govnih.gov The rigid and planar nature of the naphthalene core can facilitate π-π stacking in the solid state, which provides pathways for charge carriers to move through the material. nih.gov By carefully designing the molecular structure, for instance by introducing specific side chains, the morphology and charge mobility of the resulting semiconductor can be optimized.

| Material Type | Key Property | Potential Application | Reference |

| Conjugated Polymers | Tunable electronic properties | Organic electronics | mdpi.com |

| Naphthalene-based Semiconductors | Charge transport | OFETs, Solar Cells | nih.govep2-bayreuth.de |

| OLED Host Materials | High triplet energy | Blue TADF OLEDs | frontiersin.orgnih.gov |

Scaffold for Organic Light-Emitting Diode (OLED) Emitters and Hosts

In the field of organic light-emitting diodes (OLEDs), materials with specific energy levels and photophysical properties are required for efficient light emission. nih.gov Naphthalene-containing compounds, accessible from precursors like this compound, can serve as scaffolds for both the light-emitting guest molecules (emitters) and the surrounding matrix (host). bilkent.edu.trchemrxiv.org

For instance, fluoranthenes derived from diiodonaphthalene have been investigated for their potential as blue and yellow OLED emitters. bilkent.edu.tr The extended π-system of these molecules can be tuned to emit light at specific wavelengths. Furthermore, the rigid naphthalene backbone can be incorporated into host materials designed to have high triplet energies. frontiersin.orgnih.gov This is particularly important for efficient blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, where the host must prevent energy loss from the high-energy blue emitter. frontiersin.orgnih.govrsc.org The ability to create tailored host materials is crucial for the development of next-generation, high-efficiency displays and lighting. frontiersin.orgrsc.org

Precursor for Functionalized Naphthalene Derivatives in Supramolecular Chemistry

This compound serves as a versatile and strategic starting material for the synthesis of highly functionalized naphthalene derivatives, which are pivotal building blocks in the field of supramolecular chemistry. supramolecularevans.com Supramolecular chemistry, often described as "chemistry beyond the molecule," focuses on the study of systems composed of two or more molecules held together by non-covalent intermolecular forces. supramolecularevans.com The unique substitution pattern of this compound provides a rigid scaffold and precisely positioned reactive sites for elaboration into more complex structures designed for molecular recognition and self-assembly.

The carbon-iodine bonds at the 1 and 3 positions are particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions allow for the regioselective introduction of a wide range of functional groups. For instance, researchers have developed efficient methods, such as sequential cascade iodocyclization, to produce highly substituted 1,3-diiodinated naphthalene derivatives under mild conditions. acs.orgacs.orgnih.gov These diiodinated products are valuable intermediates that can be readily transformed into more complex compounds using organopalladium chemistry. acs.org

By attaching moieties capable of specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking, or metal coordination), chemists can design naphthalene-based molecules that spontaneously organize into larger, well-defined supramolecular architectures. These self-assembled systems can range from discrete host-guest complexes to extended networks and functional nanomaterials. csic.es The naphthalene core provides a geometrically defined, aromatic platform that influences the spatial arrangement of the resulting assembly.

Below is a table illustrating how this compound can be functionalized for specific roles in supramolecular chemistry.

| Starting Material | Coupling Reaction | Attached Functional Group | Supramolecular Interaction | Potential Application |

| This compound | Sonogashira Coupling | Pyridine or Carboxylic Acid terminated alkynes | Hydrogen Bonding, Metal Coordination | Creation of molecular polygons, porous organic cages |

| This compound | Suzuki Coupling | Boronic acids with crown ether moieties | Host-Guest Recognition (ion binding) | Selective ion sensors, molecular switches |

| This compound | Heck Coupling | Alkenes with long alkyl chains | van der Waals forces, Hydrophobic effects | Formation of liquid crystals, self-assembled monolayers |

| This compound | Buchwald-Hartwig Amination | Amines with amide functionalities | Hydrogen Bonding | Construction of foldamers and helical structures |

These functionalized derivatives are instrumental in advancing the design of complex chemical systems that can mimic biological processes or lead to new materials with tailored properties. csic.esnih.gov

Role in Catalyst and Ligand Design for Asymmetric Synthesis

In the realm of asymmetric synthesis—the selective production of one stereoisomer of a chiral molecule—the design of effective chiral ligands is paramount. mdpi.com These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. snnu.edu.cn While not as prevalent as biaryl scaffolds like BINAP, the 1,3-disubstituted naphthalene framework offers a structurally distinct and potentially valuable platform for the design of novel bidentate ligands.

The C₂-symmetric arrangement of the two iodine atoms in this compound provides an ideal template for creating chelating ligands. The carbon-iodine bonds can be readily converted into coordinating groups, most commonly phosphine (B1218219) moieties, via reactions with organolithium reagents followed by quenching with a chlorophosphine, or through palladium-catalyzed phosphination reactions. By attaching chiral phosphine groups or other coordinating units, it is possible to synthesize a library of ligands with tunable steric and electronic properties. researchgate.net

The general approach involves:

Lithiation/Substitution: Double lithiation of this compound followed by reaction with a chiral electrophile (e.g., a menthyl-based phosphinite).

Cross-Coupling: Palladium-catalyzed coupling with a secondary phosphine (e.g., diphenylphosphine) or other coordinating fragments.

The resulting 1,3-bis(phosphino)naphthalene ligands could be applied in various transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, or allylic alkylation. researchgate.net The rigidity of the naphthalene backbone helps to maintain a well-defined chelate bite angle and conformational stability in the resulting metal complex, which are crucial factors for achieving high enantioselectivity. researchgate.net The development of such ligands contributes to the broader toolbox available to chemists for tackling challenges in the synthesis of enantiomerically pure compounds for pharmaceuticals and materials science. mdpi.comsnnu.edu.cn

Applications in Crystal Engineering and Solid-State Material Design

Crystal engineering is the rational design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.govias.ac.in this compound is a valuable building block in this field due to the strong and highly directional nature of halogen bonding involving its iodine atoms. Halogen bonds (XBs) are non-covalent interactions between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor), such as a nitrogen, oxygen, or another halogen atom.

The iodine atoms in this compound are effective halogen bond donors. In the solid state, these interactions can be used to guide the assembly of molecules into predictable and robust supramolecular architectures, such as chains, sheets, or three-dimensional networks. researchgate.net The packing motif of dihalogenated naphthalenes is often a herringbone pattern, stabilized by weak I···I intermolecular interactions. researchgate.net By co-crystallizing this compound with complementary halogen bond acceptors, it is possible to construct multicomponent crystals (cocrystals) with specific arrangements and properties.

The design of solid-state materials using this approach has applications in various areas, including:

Nonlinear Optics: Creating non-centrosymmetric crystal structures required for second-harmonic generation.

Organic Conductors: Engineering specific π-stacking arrangements of the naphthalene cores to facilitate charge transport.

Porous Materials: Constructing porous frameworks for gas storage or separation by using halogen bonds to link molecular building blocks.

The table below summarizes key intermolecular interactions that can be exploited with this compound in crystal engineering.

| Interaction Type | Donor | Acceptor | Typical Geometry | Influence on Crystal Packing |

| Halogen Bond (I···I) | C-I | Iodine lone pair | Linear or T-shaped | Formation of linear chains or 2D herringbone motifs. researchgate.net |

| Halogen Bond (I···N/O) | C-I | N or O lone pair | Highly directional, near-linear C-I···N/O angle | Strong and specific recognition for assembling cocrystals. |

| π-π Stacking | Naphthalene π-system | Naphthalene π-system | Parallel-displaced or T-shaped | Influences electronic properties, promotes charge transfer. |

| C-H···π Interaction | C-H bond | Naphthalene π-system | Hydrogen points towards the face of the aromatic ring | Contributes to overall packing stability and density. |

This deliberate control over solid-state architecture allows for the inverse design of materials, where a target property dictates the choice of molecular components and the interactions used to assemble them. oimalyi.org

Future Research Directions and Emerging Opportunities for 1,3 Diiodonaphthalene Chemistry

Development of Sustainable and Eco-Friendly Synthetic Routes

The future of chemical manufacturing hinges on the development of green and sustainable processes. For 1,3-diiodonaphthalene, this involves moving away from classical iodination methods, which often rely on harsh stoichiometric oxidants and produce significant waste. Research should focus on catalytic and environmentally benign synthetic strategies.

A promising avenue is the refinement and expansion of cascade reactions, such as the sequential cascade iodocyclization reported for synthesizing this compound derivatives under mild conditions. nih.gov These one-pot procedures enhance atom economy and reduce the need for intermediate purification steps, aligning with the principles of green chemistry. dokumen.pub Future work could explore alternative catalytic systems, including biocatalysis or photoredox catalysis, which operate under ambient temperature and pressure, often using water as a solvent. dst.gov.injsynthchem.com The development of reusable, heterogeneous catalysts, perhaps inspired by magnetic nanoparticles or catalysts derived from biomass, could further minimize the environmental impact of its synthesis. dst.gov.injsynthchem.com

Table 1: Comparison of Synthetic Approaches for Diiodonaphthalenes

| Method | Typical Conditions | Advantages | Disadvantages | Future Research Goal |

|---|---|---|---|---|

| Classical Iodination | Iodine, Nitric Acid, 80-100°C | Inexpensive reagents | Harsh conditions, low regioselectivity, significant waste (NOx) | Phase-out |

| Cascade Iodocyclization | Silver or other metal catalyst, mild conditions | High regioselectivity, high yield, one-pot | Use of stoichiometric metal salts | Development of catalytic versions using earth-abundant metals |

| Photoredox Catalysis | Visible light, photosensitizer, iodine source | Mild conditions, high functional group tolerance | Requires specialized equipment | Application to naphthalene (B1677914) core for direct C-H iodination |

| Biocatalysis | Halogenase enzymes | Environmentally benign, high selectivity | Enzyme stability and substrate scope limitations | Engineering robust enzymes for diiodonaphthalene synthesis |

Exploration of Novel Reactivity and Unprecedented Transformations

The two C-I bonds in this compound are ripe for exploitation in novel synthetic transformations. While their use in standard cross-coupling reactions is established, future research should target more complex and unprecedented reactivity. A key area of exploration is the development of selective, sequential, or domino reactions that leverage the distinct electronic environments of the C-1 and C-3 positions.